Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiophene derivatives
Synthetic Routes and Reaction Conditions:
Coupling Reactions: The synthesis of this compound often involves coupling reactions between benzo[b]thiophene derivatives and thiazole derivatives. These reactions typically require the use of palladium catalysts and appropriate ligands to facilitate the formation of the desired product.
Electrophilic Cyclization: Another common method involves electrophilic cyclization reactions, where the benzo[b]thiophene core is reacted with a suitable electrophile to form the azetidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and improving yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated and carboxylated derivatives.
Reduction Products: Saturated analogs of the original compound.
Substitution Products: Derivatives with different functional groups at specific positions on the benzothiophene core.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Medicine: The compound has been explored for its antimicrobial and anticancer properties, making it a candidate for drug development. Industry: Its unique structure makes it useful in the creation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. The thiazole and azetidine rings are key functional groups that can bind to enzymes or receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzothiophene core but may have different substituents and functional groups.
Thiazole derivatives: Compounds containing the thiazole ring, which can exhibit similar biological activities.
Azetidine derivatives: Molecules featuring the azetidine ring, which can have diverse chemical and biological properties.
Uniqueness: Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone stands out due to its combination of benzothiophene, thiazole, and azetidine rings, which provides a unique structural framework that can lead to distinct biological and chemical properties compared to its individual components.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications in research and industry
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-14(13-7-10-3-1-2-4-12(10)21-13)17-8-11(9-17)19-15-16-5-6-20-15/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLLLLLCLIOOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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